molecular formula C18H11ClN6O2S B2854587 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251673-82-1

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2854587
CAS No.: 1251673-82-1
M. Wt: 410.84
InChI Key: JMVVZPVASQATQD-UHFFFAOYSA-N
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Description

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic compound that integrates multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Attachment of the 4-chlorophenyl group: This step usually involves a nucleophilic substitution reaction.

    Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This is typically done through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the thiophen-2-yl group: This can be achieved through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated as CDK2 inhibitors.

    Thiophen-2-yl derivatives: Explored for their antimicrobial and anti-inflammatory activities.

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O2S/c19-12-5-3-11(4-6-12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-2-1-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVVZPVASQATQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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